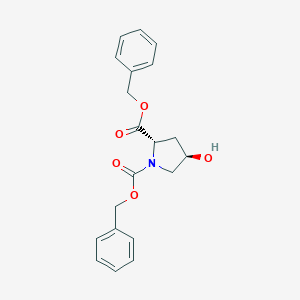

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKMBFDLCAZWCR-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472548 | |

| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13500-53-3 | |

| Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 13500-53-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative. The content herein is based on publicly accessible data.

Chemical Identity and Properties

This compound is a protected derivative of 4-hydroxyproline, a non-essential amino acid. The dibenzyl protection makes it a useful intermediate in organic synthesis, particularly in the construction of more complex molecules.

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 13500-53-3 |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.39 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| Solubility | Data not available |

| 1H NMR Data | Data not available |

| 13C NMR Data | Data not available |

Synthesis

The synthesis of this compound involves the protection of the carboxylic acid group of Nα-Cbz-trans-4-hydroxy-L-proline.

Experimental Protocol:

A general method for the synthesis involves the reaction of Nα-Cbz-trans-4-hydroxy-L-proline with benzyl bromide in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). This reaction reportedly yields the desired product, Nα-Cbz-trans-4-hydroxy-L-proline benzyl ester, with a high yield of 89%.[1]

Synthetic Workflow Diagram:

Below is a logical representation of the synthesis workflow.

Caption: Synthetic route to the target compound.

Applications in Drug Development

Currently, there is no publicly available information detailing the specific applications of this compound in drug development or its biological activity. Chiral pyrrolidine scaffolds are common motifs in many pharmaceuticals, suggesting this compound's potential as a building block in the synthesis of novel therapeutic agents. However, without specific studies, its role remains speculative.

Signaling Pathways and Mechanism of Action

No information has been found regarding the interaction of this compound with any biological signaling pathways or its mechanism of action.

Conclusion

This compound, with CAS number 13500-53-3, is a chiral intermediate whose synthesis from a protected hydroxyproline derivative has been described. However, a comprehensive technical profile, including detailed experimental protocols, extensive physicochemical characterization, and biological activity data, is not available in the public literature. Further research would be necessary to fully elucidate the properties and potential applications of this compound.

References

Technical Guide: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This molecule is a chiral building block, leveraging the versatile pyrrolidine scaffold, which is a prominent feature in numerous FDA-approved drugs. Its stereochemically defined structure and functional groups make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.38 g/mol |

| CAS Number | 13500-53-3 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis involves a two-step process: N-protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with a benzyl group.

Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline

This step yields (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

-

Materials: (2S,4R)-4-hydroxy-L-proline, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Dioxane, Water, Ethyl acetate, 12 M Hydrochloric acid (HCl), Saturated brine solution, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve (2S,4R)-4-hydroxy-L-proline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water.

-

To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and acidify to a pH of 2 with 12 M HCl.[1]

-

Extract the aqueous phase with ethyl acetate (3x volumes).

-

Combine the organic phases and wash with a saturated brine solution (3x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected product as a viscous oil.[1]

-

Step 2: Benzyl Esterification

This step converts the N-protected intermediate to the final product, this compound.

-

Materials: (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Sodium iodide (NaI, catalytic amount), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the N-protected product from Step 1 (1 equivalent) in DMF.

-

Add sodium carbonate (2 equivalents) and a catalytic amount of sodium iodide.

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Protocol 2: Analytical Characterization by HPLC

A representative High-Performance Liquid Chromatography (HPLC) method for the analysis of pyrrolidine dicarboxylate derivatives is provided below. This method can be adapted and optimized for the target compound.

-

Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for MS compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound, or MS detection in positive ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run the gradient program to elute the compound.

-

The retention time and peak purity can be used to assess the identity and purity of the synthesized product.

-

Potential Signaling Pathways and Biological Relevance

While specific biological activities and signaling pathway interactions for this compound have not been extensively reported, the pyrrolidine scaffold is a cornerstone in medicinal chemistry. Its rigid, five-membered ring structure provides a three-dimensional framework that can be functionalized to interact with high specificity and affinity to biological targets, particularly enzymes.

Many drugs containing the pyrrolidine motif act as enzyme inhibitors. The general mechanism involves the molecule fitting into the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. This can disrupt a signaling pathway that is critical for the progression of a disease.

For instance, pyrrolidine-based molecules have been designed as inhibitors for a wide range of enzymes, including proteases (e.g., in antiviral and anticancer therapies), kinases (implicated in cancer and inflammation), and peptidases.

Below is a conceptual workflow illustrating the role of a pyrrolidine-based compound, such as the one discussed, in the drug discovery process targeting enzyme inhibition.

Caption: Workflow of a pyrrolidine-based enzyme inhibitor.

This diagram illustrates how a foundational chemical structure, like this compound, can be utilized in the development of a targeted enzyme inhibitor. Through medicinal chemistry efforts, derivatives are synthesized and optimized to bind to the active site of a disease-relevant enzyme. This binding event forms a stable complex that blocks the enzyme's normal function, leading to the disruption of a pathogenic signaling pathway and ultimately, a therapeutic benefit.

The logical progression from a versatile chemical scaffold to a potential therapeutic agent underscores the importance of such building blocks in modern drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Key Intermediate in Drug Discovery

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a synthetically valuable derivative of the non-essential amino acid trans-4-hydroxy-L-proline. Its protected nature, with benzyl groups masking the amine and carboxylic acid functionalities, makes it a crucial building block in the multi-step synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and significant applications for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

This compound, also known by its IUPAC name dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, possesses the stereochemistry of the naturally occurring trans-4-hydroxy-L-proline. The dibenzyl protection strategy serves to prevent unwanted side reactions at the nitrogen and carboxylic acid groups during synthetic transformations.

Below is a summary of its key physicochemical properties:

| Property | Value |

| CAS Number | 13500-53-3 |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.39 g/mol |

| IUPAC Name | dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

| Boiling Point | 517.88 °C at 760 mmHg |

| Flash Point | 267.01 °C |

| Density | 1.3 g/cm³ |

| Canonical SMILES | C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |

| InChI Key | XHKMBFDLCAZWCR-MSOLQXFVSA-N |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available and relatively inexpensive trans-4-hydroxy-L-proline. The protocol involves the protection of both the secondary amine and the carboxylic acid functionalities.

Step 1: N-Protection of trans-4-hydroxy-L-proline

The initial step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry.

Experimental Protocol:

-

Dissolve trans-4-hydroxy-L-proline in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the carboxylic acid and facilitate the reaction.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture with vigorous stirring. The reaction is typically performed in a biphasic system or with a co-solvent like dioxane to aid solubility.

-

Maintain the reaction at a low temperature and allow it to proceed for several hours or overnight at room temperature.

-

After the reaction is complete, acidify the mixture to protonate the carboxylic acid.

-

Extract the N-Cbz-protected product with an organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.

Step 2: O-Benzylation (Esterification)

The second step is the esterification of the carboxylic acid group of N-Cbz-trans-4-hydroxy-L-proline with a benzyl group.

Experimental Protocol:

-

Dissolve the N-Cbz-trans-4-hydroxy-L-proline obtained from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as sodium carbonate or cesium carbonate, to the solution.

-

Add benzyl bromide to the reaction mixture. The addition of a catalytic amount of sodium iodide can facilitate the reaction.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer to remove any remaining reagents and impurities.

-

Dry the organic phase and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Development and Medicinal Chemistry

While this compound is not known to possess significant intrinsic biological activity, its utility as a chiral building block in the synthesis of high-value pharmaceutical agents is well-documented. The protected hydroxyproline scaffold allows for stereospecific modifications and incorporation into larger molecules.

Intermediate in the Synthesis of Antiviral Agents

Derivatives of hydroxyproline are key components in a number of antiviral drugs. For instance, the core structure of Nirmatrelvir (Paxlovid), an antiviral medication used to treat COVID-19, contains a bicyclic proline analogue. The synthesis of such complex proline derivatives often starts from protected forms of hydroxyproline. The dibenzyl-protected compound serves as a versatile starting material for creating the necessary stereochemistry and functionality required for antiviral activity.

Scaffold for Enzyme Inhibitors

The rigid pyrrolidine ring of hydroxyproline provides a conformational constraint that is often exploited in the design of enzyme inhibitors. By using this compound, medicinal chemists can introduce specific side chains and functional groups to target the active sites of enzymes involved in various diseases. For example, modified prolines are used in the development of inhibitors for proteases and other enzymes implicated in cancer and inflammatory disorders.

Ligands for Protein Degradation (PROTACs)

In the burgeoning field of targeted protein degradation, small molecules are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase, and its natural ligand contains a hydroxyproline residue. Synthetic ligands for VHL, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs), are often synthesized from protected hydroxyproline derivatives like the dibenzyl-protected form.[1]

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry and drug development. Its value lies not in its own biological activity, but in its role as a versatile, stereochemically defined building block. The ability to selectively deprotect and modify this scaffold provides a powerful tool for the synthesis of complex molecules that can interact with specific biological targets. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of such well-defined synthetic intermediates will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway commencing from the commercially available starting material, (2S,4R)-4-hydroxy-L-proline. The synthesis involves the protection of the secondary amine with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl bromide.

This guide presents detailed experimental protocols, quantitative data for each synthetic step, and logical workflow diagrams to facilitate a thorough understanding and replication of the synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

Step 1: N-protection of (2S,4R)-4-hydroxy-L-proline. The secondary amine of the pyrrolidine ring is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions. This step yields (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Step 2: Benzyl Esterification. The carboxylic acid of the N-Cbz protected intermediate is then esterified using benzyl bromide in the presence of a base to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Cbz-hydroxy-L-proline)

Materials:

-

(2S,4R)-4-hydroxy-L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in water.

-

To this solution, slowly add a solution of benzyl chloroformate (1.05 eq) in dioxane.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

-

Carefully acidify the reaction mixture to a pH of 2 using 12 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases and wash with saturated brine solution (3x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

(2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Benzyl bromide (BnBr)

-

Sodium carbonate (Na₂CO₃)

-

Sodium iodide (NaI) (catalytic amount)

-

N,N-Dimethylformamide (DMF)

Procedure: [1]

-

Dissolve (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).

-

Add sodium carbonate (Na₂CO₃) and a catalytic amount of sodium iodide (NaI) to the solution.

-

Add benzyl bromide (BnBr) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Starting Material: (2S,4R)-4-hydroxy-L-proline | Intermediate: (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Final Product: this compound |

| Molecular Formula | C₅H₉NO₃ | C₁₃H₁₅NO₅ | C₂₀H₂₁NO₅ |

| Molecular Weight ( g/mol ) | 131.13 | 265.26 | 355.38 |

| Appearance | White crystalline powder | Viscous oil | Data not available |

| Melting Point (°C) | 274 (decomposes) | 104-107 | Data not available |

| CAS Number | 51-35-4 | 13504-85-3 | 13500-53-3[1] |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 1 | N-Cbz Protection | Benzyl chloroformate, Sodium bicarbonate | Water/Dioxane | Room Temp. | Not specified | Quantitative |

| 2 | Benzyl Esterification | Benzyl bromide, Sodium carbonate, NaI (cat.) | DMF | Room Temp. | Not specified | Data not available |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-step synthesis.

References

An In-depth Technical Guide on (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that holds significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13500-53-3 | AbacipharmTech |

| Molecular Formula | C₂₀H₂₁NO₅ | Synthonix[1] |

| Molecular Weight | 355.39 g/mol | Synthonix[1] |

| Appearance | White to off-white solid (presumed) | General chemical knowledge |

| Purity | Typically >95% | Synthonix[1] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not widely published. Researchers utilizing this compound would typically perform these analyses to confirm its identity and purity after synthesis or purchase.

Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the literature. However, its structure suggests that it can be synthesized from commercially available (2S,4R)-4-hydroxy-L-proline. The general synthetic strategy would involve the protection of both the nitrogen and the carboxylic acid functionalities of the hydroxyproline starting material with benzyl groups.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry techniques.

Materials:

-

(2S,4R)-4-Hydroxy-L-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Benzyl bromide (BnBr)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

A suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or THF for the first step; DMF or acetone for the second step)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

N-Protection:

-

Dissolve (2S,4R)-4-Hydroxy-L-proline in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the N-protected product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain N-Cbz-(2S,4R)-4-hydroxy-L-proline.

-

-

O-Benzylation (Esterification):

-

Dissolve the N-protected intermediate in a polar aprotic solvent like DMF.

-

Add a base (e.g., potassium carbonate) followed by benzyl bromide.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification:

The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product would be identified by TLC, combined, and the solvent evaporated to yield the final product.

Biological Activity and Applications

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[1][2] Chiral pyrrolidine derivatives, in particular, are key building blocks in the synthesis of a wide range of pharmaceuticals.[2]

While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as an intermediate in the synthesis of:

-

Enzyme Inhibitors: The rigid pyrrolidine ring can serve as a scaffold to orient functional groups in a precise manner to interact with the active sites of enzymes.

-

Peptidomimetics: The compound can be incorporated into peptide sequences to induce specific conformations or to act as a surrogate for natural amino acids.

-

Chiral Ligands: The stereochemically defined structure makes it a candidate for use as a chiral ligand in asymmetric catalysis.

The general workflow for utilizing such a building block in drug discovery is depicted below.

Caption: Application in a drug discovery context.

Safety Information

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with potential applications in synthetic and medicinal chemistry. While detailed experimental data is limited, this guide provides an overview of its known properties and a framework for its synthesis and potential use. Further research into its chemical reactivity and biological activity is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate and its derivatives, focusing on their synthesis, quantitative biological data, and potential therapeutic applications. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous biologically active compounds and approved drugs. The specific stereochemistry and functionalization of the (2S,4R)-4-hydroxypyrrolidine core make it a valuable building block in medicinal chemistry for the development of novel enzyme inhibitors with potential applications in oncology, infectious diseases, and inflammatory conditions.

Core Synthesis and Derivative Generation

The synthesis of the core scaffold, this compound, typically originates from commercially available (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves the protection of both the nitrogen and the carboxylic acid functionalities to enable selective modifications at other positions of the pyrrolidine ring.

A general synthetic approach involves two key protection steps:

-

N-protection: The secondary amine of the pyrrolidine ring is commonly protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting (2S,4R)-4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or sodium hydroxide.

-

C-protection: The carboxylic acid group is converted into a benzyl ester. This can be accomplished through esterification with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, or by reaction with benzyl bromide and a base like triethylamine.

The resulting compound is (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester, which is the target molecule this compound. This protected scaffold serves as a versatile intermediate for the synthesis of a diverse range of derivatives through modification of the hydroxyl group at the C4 position.

Experimental Protocols

Synthesis of this compound

Materials:

-

(2S,4R)-4-Hydroxy-L-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl bromide (BnBr)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-protection:

-

Dissolve (2S,4R)-4-hydroxy-L-proline in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0°C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.

-

Extract the product, N-Cbz-(2S,4R)-4-hydroxy-L-proline, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

C-protection (Benzylation):

-

Dissolve the N-protected product from the previous step in DMF.

-

Add triethylamine to the solution.

-

Add benzyl bromide dropwise and stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Quantitative Biological Data: Inhibition of Matrix Metalloproteinases

Derivatives of the 4-hydroxypyrrolidine scaffold have shown significant potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The data presented below summarizes the inhibitory activity (Ki in nM) of a series of 3-mercaptopyrrolidine derivatives, which can be conceptually derived from the (2S,4R)-4-hydroxypyrrolidine scaffold, against several MMPs.[1]

| Compound | R Group | MMP-1 (Ki, nM) | MMP-2 (Ki, nM) | MMP-3 (Ki, nM) | MMP-7 (Ki, nM) | MMP-9 (Ki, nM) | MMP-14 (Ki, nM) |

| 11a | H | 260 | 200 | 4100 | 230 | 5.3 | 310 |

| 11b | COCH₃ | 99 | 14 | 990 | 91 | 5.7 | 6.2 |

| 11c | COCH₂-Phthalimido | 110 | 17 | 300 | - | - | - |

Data sourced from "Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core".[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many pyrrolidine-based inhibitors targeting MMPs involves the coordination of a zinc-binding group (ZBG) to the catalytic zinc ion in the active site of the enzyme. In the case of the 3-mercaptopyrrolidine derivatives, the thiol group serves as the ZBG. The pyrrolidine scaffold itself provides a rigid backbone for the optimal positioning of substituents that interact with the different specificity pockets (S-pockets) of the MMP active site, thereby conferring potency and selectivity.

Below is a generalized workflow for the synthesis of pyrrolidine-based MMP inhibitors, starting from a protected 4-hydroxypyrrolidine derivative.

Caption: Synthetic workflow for pyrrolidine derivatives.

The development of these inhibitors often follows a structure-activity relationship (SAR) approach, where systematic modifications of the pyrrolidine scaffold are performed to enhance potency and selectivity for specific MMPs.

Antiviral Activity and Experimental Workflow

Beyond their role as MMP inhibitors, 4-hydroxypyrrolidine derivatives have also been investigated for their potential antiviral activities. The following diagram illustrates a general experimental workflow for screening and characterizing the antiviral properties of these compounds.

Caption: Workflow for antiviral activity testing.

This workflow begins with a primary screen to identify compounds that inhibit the virus-induced cytopathic effect. Hits from the primary screen are then subjected to more detailed mechanistic studies to determine the stage of the viral life cycle they inhibit, such as entry, replication, or egress.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis from readily available starting materials and the demonstrated biological activity of their derivatives, particularly as enzyme inhibitors, make them attractive targets for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel therapeutics targeting a range of diseases.

References

Biological Activity of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with derivatives of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. The core structure, a substituted proline analog, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and drug discovery efforts.

Overview of Biological Activities

Derivatives of the 4-hydroxypyrrolidine-1,2-dicarboxylate core have demonstrated a range of biological activities, positioning them as promising candidates for drug development. The primary activities investigated include histone deacetylase (HDAC) inhibition, antimicrobial effects, antiviral properties, and dipeptidyl peptidase-4 (DPP-4) inhibition. The specific stereochemistry of the scaffold, (2S,4R), plays a crucial role in the potency and selectivity of these compounds.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives of 4-hydroxypyrrolidine and related compounds. It is important to note that the data presented here are for structurally related compounds and not exclusively for this compound derivatives, for which specific public data is limited.

Table 1: Histone Deacetylase (HDAC) Inhibition

| Compound Class | Specific Derivative | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| Azaborine-Based Inhibitors | Compound 30 | HDAC1 | 0.975 | [1] |

| HDAC4 | 1.35 | [1] | ||

| HDAC8 | 0.20 | [1] | ||

| Non-Zinc Binding Inhibitors | Compound 19 | - | 2-5 (cellular activity) | [2] |

| Compound 21 | - | 2-5 (cellular activity) | [2] | |

| Compound 22 | - | 2-5 (cellular activity) | [2] |

Table 2: Antimicrobial Activity

| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [3] |

| 5-Oxopyrrolidine Derivative | Compound 21 | Multidrug-resistant Staphylococcus aureus | 1 - 8 | [4] |

| Prenylated Phenylpropanoids | Plicatin B (2) | Streptococcus mutans | 31.2 | [5] |

| Streptococcus mitis | 31.2 | [5] | ||

| Streptococcus sanguinis | 31.2 | [5] | ||

| Compound 8 | Streptococcus mitis | 31.2 | [5] |

Table 3: Antiviral Activity

| Compound Class | Specific Derivative | Target Virus | Assay | EC50 (µM) | Reference |

| Phenylpropanoid | Caffeic acid (5R) | Hepatitis C Virus (HCV) | HCV replication | 100 ± 20 (IC50) | [6] |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative | Murine Cytomegalovirus | in vivo | 5.6 mg/kg (effective dose) | [7] |

| Nucleoside Prodrug | ATV014 | Feline Infectious Peritonitis Virus (FIPV) | - | 0.318 | [8] |

| Canine Enteric Coronavirus (CCoV) | - | 0.168 | [8] | ||

| Mouse Hepatitis Virus (MHV-A59) | - | 0.588 | [8] |

Table 4: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

| Compound Class | Specific Derivative | IC50 (nM) | Reference |

| Thiosemicarbazone | Compound 2f | 1.266 ± 0.264 | [9] |

| Tryptophan-containing dipeptide | Trp-Arg | < 45 (µM) | [10] |

| Trp-Lys | < 45 (µM) | [10] | |

| Trp-Leu | < 45 (µM) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of 4-hydroxypyrrolidine derivatives and related compounds.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

-

Test compounds and positive control (e.g., SAHA)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[11]

-

Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.[11]

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[11]

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[11]

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.[11][12]

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[11]

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[11]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[11][13]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test broth.[14]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well microtiter plate.[14]

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[15]

-

Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

Reading Results: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]

Antiviral Hepatitis C Virus (HCV) Cell-Based Assay (Luciferase Reporter)

This protocol describes a cell-based assay to screen for inhibitors of HCV infection using a luciferase reporter system.

Materials:

-

Huh-7.5.1 cells

-

HCV reporter virus (e.g., HCV-Luc, expressing luciferase)

-

Complete Dulbecco's Modified Eagle Medium (DMEM)

-

Test compounds and positive control (e.g., cyclosporine)

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7.5.1 cells into 96-well or 384-well plates at a density of 3,000-10,000 cells per well and incubate overnight.[16]

-

Compound Treatment and Infection: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 10 minutes) before infecting with the HCV reporter virus.[16]

-

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and reporter gene expression.[16]

-

Luciferase Assay: Add the luciferase assay reagent directly to the cell culture medium in each well.[16]

-

Signal Detection: After a brief incubation at room temperature, measure the luminescence signal using a luminometer.[16]

-

Data Analysis: Calculate the percentage of inhibition of HCV infection for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This protocol details a method for measuring the inhibitory activity of compounds against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

DPP-4 Assay Buffer (e.g., Tris-HCl)

-

Test compounds and positive control (e.g., Sitagliptin)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.[17]

-

Reaction Mixture: In a 96-well plate, mix the test compound with the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.[17][18]

-

Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.[17][18]

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence in kinetic mode with excitation at 350-360 nm and emission at 450-460 nm.[17][18]

-

Data Analysis: Calculate the inhibitory activity from the rate of the enzymatic reaction (slope of fluorescence over time). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-hydroxypyrrolidine derivatives.

Caption: HDAC Inhibition Signaling Pathway.

Caption: MIC Assay Experimental Workflow.

Caption: DPP-4 Inhibition Signaling Pathway.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutics. The diverse biological activities, including HDAC inhibition, antimicrobial, antiviral, and DPP-4 inhibitory effects, highlight the versatility of this chemical core. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway visualizations to aid researchers in the rational design and evaluation of new compounds based on this privileged structure. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 18. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

Spectroscopic Profile of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present an expected analytical profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound is a derivative of 4-hydroxyproline, an essential amino acid. The pyrrolidine ring is substituted with a hydroxyl group at the 4-position and two benzyl carboxylate groups at the 1 and 2-positions. The stereochemistry is fixed as (2S, 4R).

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 367.39 g/mol |

| Stereochemistry | (2S, 4R) |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. |

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the analysis of structurally similar compounds, including N-Cbz-4-hydroxyproline benzyl ester and other protected 4-hydroxyproline derivatives.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | dd | 4.50 - 4.60 | J = 8.0, 4.0 |

| H-3α | ddd | 2.20 - 2.30 | J = 14.0, 8.0, 6.0 |

| H-3β | ddd | 2.40 - 2.50 | J = 14.0, 4.0, 2.0 |

| H-4 | m | 4.40 - 4.50 | - |

| H-5α | dd | 3.60 - 3.70 | J = 12.0, 4.0 |

| H-5β | dd | 3.80 - 3.90 | J = 12.0, 2.0 |

| -OH | br s | Variable | - |

| -CH₂-Ph (Cbz) | s | 5.10 - 5.20 | - |

| -CH₂-Ph (Ester) | s | 5.20 - 5.30 | - |

| Ar-H (10H) | m | 7.25 - 7.40 | - |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 58.0 - 59.0 |

| C-3 | 38.0 - 39.0 |

| C-4 | 69.0 - 70.0 |

| C-5 | 54.0 - 55.0 |

| C=O (Cbz) | 154.0 - 155.0 |

| C=O (Ester) | 172.0 - 173.0 |

| -CH₂-Ph (Cbz) | 67.0 - 68.0 |

| -CH₂-Ph (Ester) | 66.0 - 67.0 |

| Ar-C (ipso, Cbz) | 136.0 - 137.0 |

| Ar-C (ipso, Ester) | 135.0 - 136.0 |

| Ar-C | 127.0 - 129.0 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3500 - 3300 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (urethane) | 1710 - 1690 |

| C=O stretch (ester) | 1740 - 1720 |

| C=C stretch (aromatic) | 1600, 1495 |

| C-O stretch | 1250 - 1000 |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| Ion | m/z |

| [M+H]⁺ | 368.14 |

| [M+Na]⁺ | 390.12 |

| [M-H]⁻ | 366.13 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of 220 ppm.

-

A 45-degree pulse angle and a relaxation delay of 2 seconds are recommended.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 100 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed m/z values with the calculated exact mass of the compound.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a reference when analyzing this compound or its close analogs. Direct experimental verification remains the gold standard for structural elucidation and characterization.

Commercial suppliers of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

An In-depth Technical Guide to (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

This compound is a protected derivative of trans-4-hydroxy-L-proline, a non-essential amino acid notable for its unique cyclic structure that imparts significant conformational rigidity to peptides and proteins. This constrained molecular scaffold is of high value in medicinal chemistry and drug development. The benzyl protecting groups on both the amine (N1) and the carboxylic acid (C2) functionalities render the molecule suitable as a chiral building block for complex organic synthesis, particularly in the construction of peptide mimetics and pharmacologically active agents.

Hydroxyproline derivatives are crucial components in a variety of bioactive molecules, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1] More recently, they have gained prominence in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[2] This guide provides an overview of the commercial suppliers, a representative synthesis protocol, and the key applications of this versatile synthetic intermediate for researchers and drug development professionals.

Commercial Suppliers

A variety of chemical suppliers offer this compound and its closely related analogs. The table below summarizes key information from several vendors. Researchers are advised to consult the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| AbacipharmTech | This compound | 13500-53-3 | C₂₀H₂₁NO₅ | Not specified | Catalog: SH103378.[3] |

| Sigma-Aldrich | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide | 915205-76-4 | C₁₉H₂₂N₂O₂ | ≥99% (HPLC) | A related amide derivative.[1] |

| ChemShuttle | (2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 13504-85-3 | C₁₃H₁₅NO₅ | ≥95% | A mono-benzyl protected analog.[2] |

| BLDpharm | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 62147-27-7 | C₁₂H₁₆ClNO₃ | Not specified | A related ester, N-unprotected.[4] |

Synthetic Protocols

Representative Synthesis of a Protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivative[5]

This protocol describes the synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine, which can be adapted for the preparation of the dibenzyl ester by using benzyl alcohol in the esterification step.

Step 1: Esterification of N-Cbz-4-hydroxy-L-proline

-

To a solution of methanol (500 ml), add concentrated sulfuric acid (10 ml) while maintaining the temperature below 30°C.

-

Add (2S,4R)-1-benzyloxycarbonyl-2-carboxy-4-hydroxypyrrolidine (100 g) to the acidic methanol solution.

-

Heat the resulting mixture under reflux for 4 hours to drive the esterification.

-

Cool the mixture to below 10°C and neutralize the acid by adding triethylamine (63 ml).

-

Remove the solvent by evaporation in vacuo, ensuring the bath temperature does not exceed 40°C, to yield a syrup of the crude methyl ester.

Step 2: Work-up and Purification

-

To the resulting syrup, add tetrahydrofuran (100 ml) and toluene (200 ml) and evaporate the solvents in vacuo. Repeat this procedure to ensure complete removal of residual water and other volatile impurities.

-

The final product is (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine.

Note: To synthesize the target dibenzyl compound, the esterification step would be modified, for instance, by using benzyl bromide and a suitable base, or by using benzyl alcohol under Fischer esterification conditions.

Experimental and Application Workflows

The primary utility of this compound is as a constrained amino acid building block in Solid-Phase Peptide Synthesis (SPPS) and as a chiral scaffold in medicinal chemistry.

General Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of the title compound starting from 4-hydroxy-L-proline.

Caption: General synthesis pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This protected amino acid can be incorporated into a peptide sequence. The Cbz protecting group is typically removed using hydrogenolysis, making it orthogonal to the Fmoc/tBu strategy common in SPPS.

Caption: Workflow for incorporating the title compound into a peptide sequence via SPPS.

Role in Signaling Pathways: VHL-Mediated Protein Degradation

A key application of 4-hydroxyproline derivatives is in the design of PROTACs. The hydroxyproline core mimics the post-translationally modified Hypoxia-Inducible Factor 1-alpha (HIF-1α), allowing it to be recognized and bound by the VHL E3 ligase. This interaction is central to hijacking the ubiquitin-proteasome system for targeted protein degradation.[2]

Caption: Role of the hydroxyproline (Hyp) motif in VHL-recruiting PROTACs for protein degradation.

References

- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

The (2S,4R)-4-Hydroxypyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess an optimal arrangement of steric and electronic features, allowing them to serve as high-affinity ligands for diverse biological targets. Among these, the (2S,4R)-4-hydroxypyrrolidine scaffold, a stereochemically defined, five-membered heterocyclic ring, has emerged as a cornerstone in the design of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the role of the (2S,4R)-4-hydroxypyrrolidine scaffold in drug discovery. We will delve into its applications across various therapeutic areas, present key quantitative data, detail relevant experimental protocols, and visualize the biological pathways and workflows in which this remarkable scaffold plays a pivotal role. Its inherent chirality, conformational rigidity, and the strategic placement of a hydroxyl group and a secondary amine make it an exceptionally versatile building block for engaging with complex biological machinery.

Core Applications and Structure-Activity Relationships

The (2S,4R)-4-hydroxypyrrolidine scaffold is a key component in several classes of approved drugs and clinical candidates. Its success stems from its ability to mimic peptide backbones and present key functional groups in a precise three-dimensional orientation for optimal target engagement.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The enzyme DPP-4 is a primary regulator of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis.[1][2] By inactivating these hormones, DPP-4 curtails insulin secretion and increases glucagon levels. Inhibitors of DPP-4 prolong the action of incretins, offering an effective therapeutic strategy for type 2 diabetes.[3] The hydroxypyrrolidine scaffold has been instrumental in the development of potent "gliptins."

Mechanism of Action: In DPP-4 inhibitors, the pyrrolidine nitrogen typically forms a crucial salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the enzyme, while the hydroxypyrrolidine ring itself occupies the S1 pocket, establishing favorable interactions.

Table 1: Quantitative Data for Selected DPP-4 Inhibitors

| Compound | Target | IC50 Value | Key Pharmacokinetic Parameters |

| Vildagliptin | Human DPP-4 | ~2.5 - 16.8 nM[4] | Oral Bioavailability: 85%[5] Elimination Half-life: ~2 hours[6] |

| Sitagliptin | Human DPP-4 | ~4.38 nM[7] | Oral Bioavailability: ~87% Elimination Half-life: ~12.4 hours |

| Neogliptin | Human DPP-4 | 16.8 ± 2.2 nM[4] | Preclinical candidate; data not available. |

Neuraminidase Inhibitors for Influenza

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues.[8][9] Inhibiting this enzyme prevents viral propagation and is a key strategy for treating influenza. The (2S,4R)-4-hydroxypyrrolidine scaffold has been incorporated into potent NA inhibitors, where its functional groups mimic the natural substrate, sialic acid, and bind tightly to the enzyme's active site.

Mechanism of Action: The hydroxyl and amino groups of the scaffold form key hydrogen bonds with conserved residues in the neuraminidase active site, such as D151, which is critical for enzymatic cleavage of sialic acid.[8] This high-affinity binding blocks the enzyme and halts the viral life cycle.[10]

Table 2: Quantitative Data for Selected Neuraminidase Inhibitors

| Compound | Target Virus (NA) | IC50 Value | Key Pharmacokinetic Parameters |

| Oseltamivir Carboxylate | Influenza A & B | 0.1 - 1.0 nM | Oral Bioavailability (as prodrug): ~80%[11][12] Elimination Half-life: 6-10 hours[12] |

| Peramivir | Influenza A & B | A(H1N1): 0.16 nM (median) B: 0.99 nM (median)[13] | Route: Intravenous[8] Elimination Half-life: ~20 hours[8] |

| Pyrrolidine Derivatives (e.g., 9e, 9f) | Influenza A (H3N2) | 1.56 - 2.71 µM[14] | Preclinical candidates; data not available. |

HCV NS3/4A Protease Inhibitors for Hepatitis C

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it cleaves the HCV polyprotein into mature, functional non-structural proteins.[15] The (2S,4R)-4-hydroxypyrrolidine scaffold has been used to develop macrocyclic inhibitors that bind to the protease's active site with high affinity.

Mechanism of Action: The pyrrolidine ring often serves as a central scaffold, positioning other functional groups to interact with the S2 binding pocket of the protease.[16] This interaction blocks the catalytic activity of the enzyme, preventing polyprotein processing and halting viral replication.

Table 3: Quantitative Data for Selected HCV NS3/4A Protease Inhibitors

| Compound | Target Genotype | EC50 / Ki Value | Key Pharmacokinetic Parameters |

| Telaprevir | HCV Genotype 1 | Ki: ~7 nM | Oral Bioavailability: Enhanced with food[1][3] Protein Binding: 59-76%[1] |

| Boceprevir | HCV Genotype 1 | Ki: ~14 nM | Oral Bioavailability: 24-34% (preclinical)[17] Elimination Half-life: ~3.4 hours[9] |

Experimental Protocols

Detailed and standardized protocols are critical for the synthesis and evaluation of compounds containing the (2S,4R)-4-hydroxypyrrolidine scaffold.

General Synthesis of (2S,4R)-4-Hydroxypyrrolidine Derivatives

The synthesis often starts from commercially available trans-4-hydroxy-L-proline. A representative multi-step synthesis to create a functionalized scaffold is outlined below.[18][19][20]

-

Protection of the Amine: The secondary amine of trans-4-hydroxy-L-proline is typically protected, often with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane.[20]

-

Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent its participation in subsequent reactions. This can be achieved using thionyl chloride in the corresponding alcohol (e.g., methanol).[18]

-

Activation of the Hydroxyl Group: The secondary hydroxyl group is often converted into a good leaving group (e.g., a mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Nucleophilic Substitution: The activated hydroxyl group can be displaced by various nucleophiles to introduce diversity at the C4 position.

-

Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrolysis for the ester) to yield the final derivative or a versatile intermediate for further elaboration.

DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit DPP-4 activity by measuring the fluorescence of a product released from a synthetic substrate.[13][21][22]

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

-

Test compounds and positive control (e.g., Sitagliptin).

-

96-well black microplate.

-

Fluorescence microplate reader (λex=360 nm, λem=460 nm).

-

-

Procedure:

-

Add 25 µL of the test compound (dissolved in buffer, with minimal DMSO) or control to the wells of the microplate.

-

Add 50 µL of a solution containing the DPP-4 enzyme to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well.

-

Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 15-30 minutes.

-

The rate of reaction (slope of fluorescence vs. time) is calculated. The percent inhibition is determined relative to the uninhibited enzyme control. IC50 values are calculated from a dose-response curve.

-

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of viral neuraminidase activity using a fluorogenic substrate.[12]

-

Materials:

-

Recombinant influenza neuraminidase.

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Buffer: MES buffer (pH 6.5) or Sodium Acetate buffer (pH 5.0).[11]

-

Stop Solution: Ethanol/NaOH solution.

-

Test compounds and positive control (e.g., Oseltamivir).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Add 50 µL of serially diluted test compounds or controls to the wells.

-

Add 50 µL of diluted neuraminidase enzyme to each well and incubate at room temperature for 45 minutes.

-

Add 50 µL of MUNANA substrate solution to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by adding 100 µL of Stop Solution.

-

Read the fluorescence of the released 4-methylumbelliferone product.

-

Calculate percent inhibition and IC50 values based on the reduction in fluorescence compared to the control.

-

HCV NS3/4A Protease Assay (FRET-based)

This assay relies on Förster Resonance Energy Transfer (FRET) to measure protease activity. A peptide substrate containing a cleavage site is flanked by a donor and acceptor fluorophore. Cleavage separates the pair, leading to a measurable change in fluorescence.[15]

-

Materials:

-

Recombinant HCV NS3/4A protease.

-

FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

-

Assay Buffer: HEPES buffer (e.g., 50 mM, pH 7.4) containing NaCl, DTT, and a detergent like Triton X-100.[15]

-

Test compounds and positive control (e.g., Telaprevir).

-

384-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Dispense test compounds (typically in DMSO) into the microplate wells.

-

Add the NS3/4A protease solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]

-

Initiate the reaction by adding the FRET substrate solution.

-

Monitor the change in fluorescence (either decrease in FRET signal or increase in donor fluorescence) over time.

-

Calculate the reaction rates and determine the percent inhibition and IC50 values for the test compounds.

-

Visualizations: Pathways and Workflows

Drug Discovery Workflow

The development of novel therapeutics based on the (2S,4R)-4-hydroxypyrrolidine scaffold follows a structured workflow from initial design to preclinical evaluation.

DPP-4 Signaling Pathway

DPP-4 inhibitors act by preventing the breakdown of incretin hormones, thereby enhancing glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[1][2][17]

Influenza Neuraminidase Mechanism of Action

The influenza virus uses neuraminidase to detach from the host cell surface, allowing the newly replicated virions to infect other cells. Inhibitors block this crucial step.[8][9]

Conclusion

The (2S,4R)-4-hydroxypyrrolidine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its unique stereochemical and functional attributes have enabled the development of successful drugs for treating major global health challenges, including type 2 diabetes, influenza, and hepatitis C. The scaffold's ability to be readily synthesized and modified continues to make it an attractive starting point for the design of new chemical entities. As our understanding of complex biological targets deepens, the strategic application of proven scaffolds like (2S,4R)-4-hydroxypyrrolidine will remain a vital and efficient approach in the quest for novel, life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 8. [PDF] Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Oseltamivir - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and pharmacodynamic evaluation of telaprevir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]